Osteostatin

Bone Resorption Osteoclast Activity In Vivo Model

Osteostatin is a synthetic pentapeptide (sequence TRSAW) corresponding to the C-terminal 107–111 fragment of Parathyroid Hormone-related Protein (PTHrP). Unlike the N-terminal domains of PTH and PTHrP which act primarily through the PTH1R receptor to stimulate bone turnover and regulate calcium homeostasis , Osteostatin operates via distinct, PTH1R-independent mechanisms.

Molecular Formula C27H41N9O8
Molecular Weight 619.7 g/mol
Cat. No. B167076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsteostatin
Molecular FormulaC27H41N9O8
Molecular Weight619.7 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N)O
InChIInChI=1S/C27H41N9O8/c1-13(22(39)35-19(26(43)44)10-15-11-32-17-7-4-3-6-16(15)17)33-24(41)20(12-37)36-23(40)18(8-5-9-31-27(29)30)34-25(42)21(28)14(2)38/h3-4,6-7,11,13-14,18-21,32,37-38H,5,8-10,12,28H2,1-2H3,(H,33,41)(H,34,42)(H,35,39)(H,36,40)(H,43,44)(H4,29,30,31)/t13-,14+,18-,19-,20-,21-/m0/s1
InChIKeyFFEMNOZDYSNTNO-TWGJCYIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Osteostatin (PTHrP 107-111): An Anti-Resorptive and Anti-Inflammatory Pentapeptide for Musculoskeletal Research and Procurement


Osteostatin is a synthetic pentapeptide (sequence TRSAW) corresponding to the C-terminal 107–111 fragment of Parathyroid Hormone-related Protein (PTHrP). Unlike the N-terminal domains of PTH and PTHrP which act primarily through the PTH1R receptor to stimulate bone turnover and regulate calcium homeostasis [1], Osteostatin operates via distinct, PTH1R-independent mechanisms. It has been characterized in various in vitro and in vivo models as possessing anti-resorptive, anabolic, anti-inflammatory, and anti-oxidant properties [2], making it a compound of significant interest for the study and potential treatment of osteoporosis, bone regeneration, and inflammatory arthritis [3].

Why Osteostatin Cannot Be Substituted with Generic PTH/PTHrP N-Terminal Peptides: A Matter of Target and Functional Divergence


Procurement decisions involving PTH/PTHrP-derived peptides must consider that N-terminal fragments (e.g., PTH 1-34, PTHrP 1-36, Abaloparatide) and C-terminal fragments (e.g., Osteostatin) engage fundamentally different molecular targets and produce distinct, sometimes opposing, functional outcomes. While N-terminal fragments are potent agonists of the PTH1R receptor, driving both bone formation and resorption via cAMP-dependent pathways [1], Osteostatin does not activate PTH1R [2]. Critically, Osteostatin has been shown to actively inhibit bone resorption stimulated by PTHrP(1-34) in vivo [3], demonstrating a direct antagonistic relationship. Substituting Osteostatin with a generic N-terminal analog would therefore introduce PTH1R-mediated signaling (including potential hypercalcemic effects [4]), which is not only irrelevant to the intended experimental design but may directly counteract the anti-resorptive and anti-inflammatory endpoints for which Osteostatin is specifically selected. This functional divergence necessitates precise, compound-specific sourcing.

Quantitative Differentiation of Osteostatin Against N-Terminal PTH/PTHrP Analogs and Closest Peptide Comparators


Direct In Vivo Antagonism of PTHrP(1-34)-Induced Bone Resorption

A key functional differentiator for Osteostatin is its direct antagonism of N-terminal PTHrP peptide activity. In a direct head-to-head in vivo study using neonatal mice, PTHrP(1-34) administered intermittently significantly stimulated bone resorption, as measured by decreased radioactivity remaining in the tibia compared to vehicle controls [1]. Critically, co-administration of Osteostatin with PTHrP(1-34) completely abolished this resorptive effect. This demonstrates that Osteostatin is not merely an inert or alternative fragment but an active functional antagonist of the PTH1R-mediated bone-resorbing actions of its N-terminal counterpart.

Bone Resorption Osteoclast Activity In Vivo Model

Concentration-Dependent Inhibition of Human Osteoclast Differentiation Distinct from N-Terminal PTHrP(1-36)

In a direct in vitro study on human peripheral blood mononuclear cells induced to differentiate into osteoclasts (via M-CSF+RANKL), Osteostatin demonstrated a clear concentration-dependent inhibition of osteoclast differentiation [1]. At concentrations of 100, 250, and 500 nM, Osteostatin significantly decreased the formation of TRAP-positive multinucleated osteoclasts and reduced the mRNA expression of key osteoclast markers (cathepsin K, OSCAR) and the master transcription factor NFATc1. While this anti-osteoclastogenic effect is a hallmark of Osteostatin, N-terminal peptides like PTHrP(1-36), in contrast, have been shown in separate studies to promote bone marrow stromal cell mineralization in vitro but did not directly inhibit osteoclastogenesis in this manner, instead acting as bone anabolic agents [2]. This highlights a key functional divergence in their effects on bone cell lineages.

Osteoclastogenesis NFATc1 In Vitro Assay

Unique Activation of VEGFR2 Signaling in Osteoblasts Independent of VEGF and PTH1R

Osteostatin activates a unique signaling cascade in osteoblasts that is distinct from both N-terminal PTH/PTHrP peptides and the native VEGF ligand. At a concentration of 100 nM, Osteostatin rapidly and maximally induces phosphorylation of the VEGF Receptor 2 (VEGFR2) at Tyr-1059 within 5-10 minutes in MC3T3-E1 osteoblastic cells [1]. This transactivation is VEGF-independent and is mediated through Src kinase activation [2]. Critically, N-terminal PTH/PTHrP peptides, which signal through the PTH1R receptor, do not activate this specific VEGFR2/Src/ERK/Akt pathway. This unique signaling mechanism confers pro-survival and osteogenic effects that are not replicated by PTH1R agonists, making Osteostatin a distinct molecular probe for studying non-canonical osteoblast regulation.

Osteoblast Signaling VEGFR2 Transactivation Src Kinase

Suppression of Inflammatory and Senescence Markers in Osteoarthritic Human Osteoblasts

In an in vitro model using primary human osteoblasts isolated from osteoarthritic patients, Osteostatin (at 100 nM) demonstrated significant anti-inflammatory and anti-senescence effects [1]. Treatment with Osteostatin significantly downregulated IL-1β-induced senescence-associated β-galactosidase (SA-β-Gal) activity and reduced the expression of senescence markers caveolin-1, p21, and p53. It also decreased the production of matrix metalloproteinases MMP-1 and MMP-3, as well as the inflammatory mediator Prostaglandin E2 (PGE2) [2]. While the study also tested PTHrP(1-37) and PTHrP(107-139) and found similar qualitative effects, Osteostatin's activity in this clinically relevant ex vivo model of osteoarthritis supports its selection for disease-relevant research where modulating inflammation and senescence in subchondral bone is a primary objective.

Osteoarthritis Inflammation Cell Senescence

In Vivo Anti-Arthritic Efficacy in Collagen-Induced Arthritis Model

In a therapeutic in vivo model of collagen-induced arthritis (CIA) in mice, Osteostatin administration (80 or 120 µg/kg, s.c., daily post-onset) significantly reduced the severity of arthritis and decreased cartilage and bone degradation [1]. This demonstrates Osteostatin's capacity to not only prevent but also treat established inflammatory arthritis. This in vivo anti-arthritic and joint-protective effect is a functional consequence of its combined anti-resorptive and anti-inflammatory mechanisms described above. While comparative studies with N-terminal PTH/PTHrP analogs in this specific CIA model are lacking, the therapeutic effect observed for Osteostatin is noteworthy given that N-terminal PTH analogs (e.g., teriparatide) are primarily indicated as bone anabolic agents for osteoporosis and have not shown similar direct disease-modifying anti-inflammatory activity in arthritis models [2].

Rheumatoid Arthritis In Vivo Model Immunomodulation

Differential Regulation of Antioxidant and Osteogenic Gene Expression in Osteoblasts

A comparative study examining the antioxidant capacity of PTHrP peptides in osteoblastic MC3T3-E1 cells and primary human osteoblasts revealed distinct gene expression profiles between Osteostatin and PTHrP(1-37) [1]. While both peptides demonstrated antioxidant properties, Osteostatin specifically modulated the expression of genes related to osteoblast differentiation and function, such as runx2 and osteoprotegerin (OPG), in a manner distinct from the N-terminal peptide. In vivo, treatment of Igf1-null mice with Osteostatin (80 µg/Kg/every other day) partially corrected aberrant gene expression of runx2, the OPG/RANKL ratio, Wnt3a, cyclin D1, and the antioxidant enzyme catalase in long bones [2]. This provides further evidence that Osteostatin engages unique transcriptional programs that are not merely a subset of N-terminal PTHrP signaling.

Oxidative Stress Osteoblast Function Gene Expression

Strategic Application Scenarios for Osteostatin in Bone and Inflammation Research


Studying PTH1R-Independent Regulation of Bone Remodeling

Osteostatin is the optimal tool for experiments designed to dissect PTH1R-independent effects on bone metabolism. As demonstrated by its inhibition of PTHrP(1-34)-induced resorption [1] and its unique activation of VEGFR2 in osteoblasts [2], it allows researchers to isolate and study the C-terminal domain's specific contributions to bone physiology without confounding PTH1R-mediated cAMP signaling or calcium-mobilizing effects. This is critical for understanding the full spectrum of PTHrP biology and for developing novel, non-hypercalcemic bone therapeutics.

Investigating Anti-Resorptive Mechanisms in Osteoporosis and Inflammatory Bone Loss

For studies focused on osteoclast differentiation and function, Osteostatin provides a direct, concentration-dependent inhibitor of osteoclastogenesis [3]. Its mechanism involves downregulation of the master transcription factor NFATc1 [4]. This makes it a valuable positive control or investigational agent in assays studying the RANKL/RANK/OPG axis and in models of pathological bone resorption, such as post-menopausal osteoporosis or cancer-induced bone disease, where selective inhibition of osteoclast formation is a desired outcome.

Modeling Anti-Inflammatory and Disease-Modifying Effects in Arthritis

Osteostatin's combined anti-resorptive and anti-inflammatory properties, validated in both ex vivo human osteoarthritic osteoblast assays [5] and in vivo collagen-induced arthritis models [6], position it as a key reagent for arthritis research. It is particularly well-suited for studies investigating the crosstalk between inflammation, bone erosion, and cartilage degradation in rheumatoid arthritis and osteoarthritis. Its ability to reduce disease severity when administered therapeutically makes it a valuable compound for preclinical efficacy studies in these disease areas.

Developing Biomaterials and Scaffolds for Bone Regeneration

Given its osteogenic and pro-survival effects on osteoblasts [7], Osteostatin is an ideal candidate for incorporation into biomaterials and scaffolds for bone tissue engineering. Its properties can be leveraged to functionalize implant surfaces or drug delivery systems to promote local bone formation and osseointegration while simultaneously inhibiting resorptive activity. Studies have already demonstrated the feasibility of loading Osteostatin onto Si-doped hydroxyapatite scaffolds to enhance bioactivity, highlighting its industrial and translational relevance in regenerative medicine [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Osteostatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.